5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
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Description
5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H21FN4O4S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
Serotonin Antagonist Activity
A study focused on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating 4-[bis(4-fluoro-phenyl)methylene]piperidine and 4-(4-fluorobenzoyl)piperidine groups. These compounds were evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among them, specific derivatives displayed potent 5-HT2 antagonist activity, surpassing ritanserin, a known antagonist, without showing alpha 1 antagonist activity in vivo. This indicates the potential of these ring systems in developing 5-HT2 antagonists (Watanabe et al., 1992).
Antitumour Activity
Research into sulfonamide derivatives containing 5-flurouracil and nitrogen mustard aimed at creating potent antitumour agents with low toxicity. The synthesis led to compounds with significant antitumour activity and low toxicity, showcasing a therapeutic index (TI) of 47.55, highlighting the potential of sulfonamide as a parent compound for antitumour drugs (Z. Huang et al., 2001).
Antimicrobial and Antifungal Activities
A series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and showed notable antibacterial activities against various pathogens, including G. zeae, C. mandshurica, and F. oxysporum. Certain derivatives exhibited improved antibacterial activities at specific concentrations, illustrating the potential of these compounds in antimicrobial research (Wu Qi, 2014).
Vasodilatory Properties
Compounds synthesized from di- and triaminopyrimidine 3-oxides, reacting with sources of sulfur trioxide to yield heterocyclic O-sulfates, displayed hypotensive effects by acting as vasodilators. Their structure and unusual physical properties were investigated, contributing to the understanding of new vasodilatory agents (J. Mccall et al., 1983).
Glucan Synthase Inhibition
A structural activity relationship study identified a compound as a potent β-1,3-glucan synthase inhibitor, showcasing significant efficacy in a mouse model of Candida glabrata infection. This illustrates the application of such compounds in developing treatments for fungal infections (P. Ting et al., 2011).
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIWAYWNPPSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.